4-(18F)fluorobenzaldehyde
Description
Properties
CAS No. |
115109-21-2 |
|---|---|
Molecular Formula |
C7H5FO |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
InChI Key |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=O)[18F] |
Canonical SMILES |
C1=CC(=CC=C1C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
Chemical Reactions Analysis
Conversion to Functionalized Intermediates
4-(¹⁸F)Fluorobenzaldehyde serves as a versatile intermediate for downstream reactions:
-
Reductive alkylation : Reacts with amines (e.g., N-methylpropynylamine) using NaBH₃CN to form alkylated derivatives like fluorodeprenyl (35% yield) .
-
Oxidation : Baeyer-Villiger oxidation converts aldehydes to phenols, enabling the synthesis of 4-fluorocatechol (18–28% yield) .
-
Condensation : Reacts with hydroxylamines (e.g., N-tert-butylhydroxylamine) to form nitrones (95% conversion) .
Challenges and Limitations
-
Yield variability : Yields depend on precursor reactivity and [¹⁸F]fluoride quality, with some reactions achieving only 10–24% decay-corrected yields .
-
Specific activity : Lower yields correlate with reduced specific activity (e.g., ~400 mCi/pmol) .
-
Regioselectivity : Competing side reactions (e.g., carbocation trapping in Balz-Schiemann reactions) limit application scope .
Structural and Functional Diversity
Mechanistic Insights
-
Electron-deficient arenes : Nitro or trimethylammonium groups activate the ring for SNAr .
-
Reaction kinetics : Distillation under inert atmospheres improves purity by removing non-volatile byproducts .
-
Stability : Radiolabeled products (e.g., [¹⁸F]FPBN) remain stable (>6 hours) in physiological conditions .
This compound’s synthetic flexibility makes it a cornerstone in ¹⁸F-radiochemistry, enabling diverse applications from small-molecule synthesis to advanced imaging agents.
Scientific Research Applications
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mechanism of Action
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Comparison with Similar Compounds
Meta-[18F]Fluorobenzaldehyde
Synthesis: Meta-[18F]fluorobenzaldehyde is synthesized from phenyl(3-formylphenyl)iodonium salt precursors via NAS. This method yields lower RCY (~20–25%) compared to [18F]FBA due to challenges in regioselectivity and precursor stability . Drawbacks: Lower radiochemical purity (RCP) and higher lipophilicity exacerbate unfavorable pharmacokinetics in vivo .
4-[18F]Fluorobenzoic Acid
Synthesis : Derived from [18F]FBA via oxidation, 4-[18F]fluorobenzoic acid serves as an intermediate for coupling with amines or alcohols. Oxidation steps introduce additional complexity, reducing overall RCY to ~40% .
Applications : Used in synthesizing amide-based tracers (e.g., [18F]DAFBA), its utility is constrained by the need for multi-step reactions and HPLC purification .
Advantage Over [18F]FBA : Carboxylic acid functionality enables direct conjugation without requiring reductive amination or oxime ligation.
4-[18F]Fluorobenzyl Bromide
Synthesis : Generated from [18F]FBA via sequential reduction (NaBH4) and bromination (Ph3PBr2), this compound is prone to radiolytic decomposition, particularly at high starting activities (>44.6 GBq). Stabilizers like radical scavengers are required to mitigate degradation .
Applications : Key for synthesizing phosphonium-based probes (e.g., [18F]FBnTP) for mitochondrial imaging.
Drawbacks vs. [18F]FBA : Multi-step synthesis and instability limit its utility compared to direct aldehyde-based conjugations .
2-[18F]Fluoro-2-Deoxyglucose ([18F]FDG)
Synthesis: [18F]FDG is produced via nucleophilic substitution of mannose triflate, achieving high RCY (>90%) in automated modules. Applications: While primarily a glucose analog, [18F]FDG has been explored as a carbohydrate-based prosthetic group to reduce lipophilicity in peptide tracers (e.g., RGD peptides) . Advantages Over [18F]FBA:
- Improved pharmacokinetics due to reduced lipophilicity.
- No need for post-labeling purification in glucose metabolism imaging. Drawbacks: Requires carrier-free 18F-FDG and additional HPLC steps for conjugation, increasing synthesis time .
Comparative Data Table
Critical Analysis of Key Differences
- Lipophilicity: [18F]FBA increases tracer lipophilicity (log D7.4 > 1), leading to nonspecific liver uptake and slower clearance, as seen in [18F]MCFB (CXCR4 probe) . In contrast, [18F]FDG mitigates this via hydrophilic carbohydrate moieties.
- Synthetic Efficiency : Automated [18F]FBA synthesis outperforms meta-isomers and benzyl bromide derivatives in speed and yield, critical for tracers with short half-lives (e.g., 18F: 109.7 min) .
- Versatility : [18F]FBA supports diverse bioconjugation chemistries (oxime, amination), whereas [18F]FDG is restricted to glyco-conjugation .
Biological Activity
4-(18F)fluorobenzaldehyde is a radiolabeled compound that has garnered attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. The biological activity of this compound is crucial for its efficacy in various diagnostic and therapeutic applications. This article reviews the synthesis, biological evaluations, and case studies related to this compound, highlighting its potential and limitations.
Synthesis
The synthesis of this compound typically involves the fluorination of benzaldehyde derivatives using fluorine-18. Various methods have been reported, including:
- Direct Nucleophilic Substitution : This method involves the reaction of 4-nitrobenzaldehyde with [18F]fluoride ions to yield this compound with moderate yields (approximately 30-40%) .
- Oxime Formation : The compound can react with hydroxylamines to form stable oxime derivatives, which are useful for further conjugation with peptides and proteins .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Notes |
|---|---|---|
| Direct Nucleophilic Substitution | 30-40 | Moderate yields; requires purification |
| Oxime Formation | ~24 | Fast reaction; suitable for conjugation |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets and its application in imaging.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant binding affinity towards certain receptors. For instance, it has been used to label peptides that target integrin receptors, demonstrating substantial uptake in tumor models . The specific activity of these labeled compounds often exceeds 100 TBq/mmol, indicating their potential for high-resolution imaging.
In Vivo Studies
In vivo biodistribution studies have revealed that compounds derived from this compound show varying levels of uptake in different tissues. For example:
- RGD Peptides : When labeled with this compound, RGD peptides exhibited tumor-to-organ ratios that were favorable for imaging applications, with uptake values reaching up to 21.8 %ID/g in tumor tissues .
- Acetylcholinesterase Studies : Despite showing potent in vitro activity, the derived radioligands demonstrated nonspecific distribution in brain regions during acetylcholinesterase studies, suggesting limitations for certain applications .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Tumor Imaging : A study involving RGD peptide analogs labeled with this compound demonstrated effective tumor targeting in murine models, providing insights into tumor microenvironments and aiding in personalized medicine approaches .
- Therapeutic Monitoring : The use of this compound-labeled compounds has been explored for monitoring therapeutic responses in cancer treatments, showcasing its utility beyond mere diagnostic imaging .
Q & A
Basic: What are the standard protocols for synthesizing 4-(18F)fluorobenzaldehyde, and how do reaction parameters influence radiochemical yield?
Methodological Answer:
The radiosynthesis typically involves nucleophilic aromatic substitution (SNAr) using precursors like 4-nitrobenzaldehyde or 4-(trimethylammonium)benzaldehyde triflate. Key steps include:
- Precursor activation : Use of K222/K2CO3 or TEAB/TEAP for [18F]fluoride elution .
- Reaction conditions : Optimal temperatures range from 75–120°C, with reaction times of 2–10 minutes. For example, heating at 102°C for 8 min with acetonitrile as a solvent yielded 71% RCY for 4-nitrobenzaldehyde derivatives .
- Purification : Solid-phase extraction (e.g., Sep-Pak) or HPLC (reversed-phase C18 columns) achieves >90% radiochemical purity .
Critical factors : Precursor solubility, solvent composition (e.g., acetonitrile/t-butanol mixtures improve fluoride elution ), and avoiding isotopic exchange with 19F-containing precursors to maintain molar activity .
Basic: What analytical techniques validate the purity and identity of this compound?
Methodological Answer:
- HPLC-UV/Radioactivity Co-analysis : Reversed-phase C18 columns (e.g., Agilent Zorbax SB-C18) with mobile phases like water/acetonitrile gradients. UV detection at 254 nm for cold standard comparison (e.g., 4-fluorobenzaldehyde) and radioactivity detectors for [18F]-product .
- TLC : Silica plates with ethyl acetate/hexane (1:1) to monitor reaction progress .
- Mass Spectrometry (LC-MS) : Confirms molecular weight of non-radioactive analogs for structural validation .
Advanced: How can researchers mitigate low molar activity caused by isotopic exchange during synthesis?
Methodological Answer:
- Precursor design : Use precursors without 19F (e.g., trimethylammonium salts instead of nitro/fluoro analogs) to avoid isotopic competition .
- Reduced precursor concentration : Lowering precursor concentration from 13.3 mM to 6.4 mM minimizes 19F contamination, improving molar activity by 5–10 fold .
- Eliminate azeotropic drying : Direct elution of [18F]fluoride into reaction mixtures reduces time and radioactivity loss .
Advanced: How do contradictory optimal reaction conditions (e.g., temperature) arise in different studies?
Methodological Answer:
Variations depend on precursor stability and reaction mechanism:
- SNAr vs. SN2 : For SNAr (e.g., nitrobenzaldehyde derivatives), 80–110°C avoids decomposition . For SN2 (e.g., fluoroalkyl tosylates), higher temperatures (180°C) are optimal but risk precursor degradation .
- Solvent effects : Polar aprotic solvents (acetonitrile) favor SNAr, while t-butanol improves fluoride solubility in biphasic systems .
Recommendation : Screen conditions using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify precursor thermal stability .
Advanced: How is this compound utilized in multicomponent reactions for novel tracer development?
Methodological Answer:
- Groebke–Bienaymé–Blackburn reactions : Combines aldehydes, amines, and isonitriles to generate imidazo[1,2-a]pyridines. Despite sub-stoichiometric [18F]aldehyde, yields >70% are achievable via microwave-assisted acceleration .
- Oxime ligation : Reacts with aminooxy-functionalized peptides (e.g., N-[4-(aminooxy)butyl]maleimide) for site-specific labeling, achieving ~35% RCY post-HPLC .
Key advantage : Enables modular synthesis of PET tracers without direct fluorination of biomolecules .
Basic: What are the primary applications of this compound as a prosthetic group?
Methodological Answer:
- Peptide/protein labeling : Conjugation via oxime ether formation (e.g., with aminooxy-maleimide) or reductive amination (e.g., for exendin-4 derivatives) .
- Nanoparticle functionalization : Less volatile than 18F-PEG3, enabling concentration for high-yield bimolecular reactions .
- Small-molecule probes : Intermediate for [18F]fluorobenzylamine derivatives used in dopamine receptor imaging .
Advanced: How does automation improve synthesis reproducibility and scalability?
Methodological Answer:
- Microfluidic systems : Reduce reaction volumes (10–100 µL) and enable rapid heating/cooling (e.g., 120°C for 2 min), achieving >50% RCY with minimal manual intervention .
- Batch synthesis : Automated modules (e.g., GE TRACERlab) standardize steps like HPLC purification, reducing variability. For example, [18F]SFB synthesis achieved 28.2% RCY with 45-min total time .
Key innovation : Integration of in-line solvent removal to bypass azeotropic drying .
Advanced: What are the limitations of using this compound in in vivo PET imaging studies?
Methodological Answer:
- Rapid metabolism : Aldehyde groups are prone to oxidation in vivo, requiring stabilization via conjugation (e.g., oxime ethers) .
- Biodistribution artifacts : Free [18F]fluoride release from hydrolysis can accumulate in bone, necessitating rigorous purification .
- Control studies : Use as a negative control (e.g., in mouse imaging) confirms target-specific binding of primary tracers .
Advanced: How does this compound compare to other 18F-labeled synthons in stability and reactivity?
Methodological Answer:
- Volatility : Less volatile than 18F-PEG3, allowing concentration without significant loss .
- Reactivity : Superior to [18F]fluoroethyl tosylate in SNAr reactions but less efficient in SN2 alkylation .
- Stability : Oxime conjugates exhibit >24-hour stability in serum, unlike NHS esters, which hydrolyze within hours .
Basic: What are best practices for storing and handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
